molecular formula C23H24N6O2 B6463074 2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2549040-74-4

2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B6463074
CAS No.: 2549040-74-4
M. Wt: 416.5 g/mol
InChI Key: GVCPGWATKMSGNI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one (CAS 2549040-74-4) is a chemical compound with a molecular formula of C 23 H 24 N 6 O 2 and a molecular weight of 416.48 g/mol . It features a complex structure incorporating indole, pyrazole, and pyrimidine heterocyclic rings connected through a piperidine linker, a design common in modern medicinal chemistry . This structural profile suggests significant potential for pharmaceutical research, particularly in the development of kinase inhibitors . Compounds with similar indole-pyrazole scaffolds are frequently investigated as protein kinase inhibitors for the treatment of various diseases, including chronic and acute cancers, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, viral infections, and obesity . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex target molecules, or as a pharmacological tool for hit-to-lead optimization campaigns . Its calculated properties include an XLogP3 of 2.2 and a topological polar surface area of 88.9 Ų . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-28-15-18(14-27-28)17-12-25-23(26-13-17)31-19-6-8-29(9-7-19)22(30)10-16-11-24-21-5-3-2-4-20(16)21/h2-5,11-15,19,24H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCPGWATKMSGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups, including an indole ring, a piperidine moiety, and a pyrazole-pyrimidine component. This diversity in structure suggests a multifaceted mechanism of action, potentially allowing for interaction with various biological targets.

Anticancer Properties

Research indicates that derivatives of indole and pyrazole compounds often exhibit significant anticancer activity. For example, studies have shown that pyrazinoindoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that certain derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells .

Neuropsychiatric Effects

Compounds with indole structures are known to interact with neurotransmitter systems. The indole moiety in our compound may influence serotonin receptors, which are critical in mood regulation. A study highlighted that similar compounds could act as antagonists at serotonin receptors, potentially offering therapeutic avenues for anxiety and depression .

Antimicrobial Activity

The antimicrobial properties of related pyrazinoindole derivatives have been documented extensively. For instance, certain derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that our compound might also possess similar antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the indole and piperidine rings appears to enhance receptor binding affinity, while modifications on the pyrazole ring can influence selectivity and potency against specific targets.

Substituent Effect on Activity
Indole ringEnhances interaction with serotonin receptors
Piperidine moietyIncreases lipophilicity and receptor binding
Pyrazole substitutionModulates activity against bacterial strains

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

  • Neuropsychiatric Applications : A study on pyrazinoindoles indicated their effectiveness in reducing anxiety-like behaviors in rodent models, suggesting potential for treating mood disorders .
  • Anticancer Efficacy : Another investigation revealed that a related indole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Testing : A series of experiments assessed the antibacterial potential of substituted pyrazinoindoles, confirming significant activity against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs with modifications in the indole, piperidine, or heterocyclic substituents (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference(s)
Target Compound Indole-3-yl, pyrimidinyloxy-piperidine, methylpyrazole 401.47 Kinase inhibition (inferred)
1-[4-(1H-Indol-3-yl)piperidino]ethan-1-one Indole-3-yl, piperidine-ethanone core (no pyrimidine-pyrazole) 242.32 Intermediate in alkaloid synthesis
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one Indole-3-ylpropyl, dual piperazine/benzoyl groups 542.65 Antipsychotic candidates (preclinical)
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Indole-2-yl, benzylpiperazine-methanone 319.41 Cannabinoid receptor modulation
2-(1-Methyl-1H-indol-3-yl)-1-{4-[imidazopyridazinyloxy]piperidin-1-yl}ethan-1-one Methylindole-3-yl, imidazopyridazine-piperidine 432.50 Kinase inhibition (e.g., JAK/STAT pathway)
1-[3-(1-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one Thiophen-2-yl, methylpyrazole-piperidine 289.40 Antiviral screening (in vitro)

Key Findings :

Indole Positional Isomerism :

  • The target compound’s indole-3-yl group (vs. indole-2-yl in ) optimizes binding to aromatic residues in kinase ATP pockets, as seen in EGFR-TK inhibitors .
  • Substitution at indole-2-yl (e.g., ) correlates with GPCR activity, suggesting divergent target profiles.

Heterocyclic Substituents: Pyrimidine-pyrazole (target) vs. imidazopyridazine (): Both enhance kinase affinity, but pyrimidine-pyrazole improves metabolic stability (lower CYP3A4 liability) .

Linker Flexibility :

  • Piperidine (target) vs. piperazine (): Piperidine’s reduced basicity minimizes off-target ion channel interactions compared to piperazine derivatives .

Synthetic Accessibility :

  • The target compound likely employs reductive amination (as in ) to couple the pyrimidine-pyrazole fragment to the indole-piperidine core.
  • In contrast, benzoylpiperazine analogs () require multi-step acylations, reducing scalability.

Pharmacological Data :

  • Kinase Inhibition : Pyrimidine-pyrazole derivatives exhibit IC₅₀ values of 10–100 nM against EGFR and VEGFR2 .
  • Metabolic Stability : Piperidine-linked compounds show t₁/₂ > 4 hours in human liver microsomes, superior to piperazine analogs .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:
For structural elucidation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY, HSQC) are essential to confirm molecular weight and connectivity. X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for solving phase problems) is critical for resolving stereochemistry and verifying the piperidine-pyrimidine-indole scaffold . Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) to enable reproducibility .

Advanced: How can synthetic challenges in coupling the pyrimidine-oxy-piperidine moiety to the indole core be optimized?

Answer:
Key steps include:

  • Reagent selection : Use POCl₃/DMF for pyrimidine activation, followed by nucleophilic substitution with 4-hydroxypiperidine under anhydrous conditions .
  • Reaction conditions : Reflux in ethanol/water (4:1 v/v) for 12–16 hours to ensure complete substitution .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates, followed by recrystallization from ethanol to enhance purity .

Basic: What structural features contribute to its potential biological activity?

Answer:

  • Indole moiety : Acts as a hydrophobic pharmacophore, mimicking ATP-binding motifs in kinase targets .
  • Pyrimidine-oxy-piperidine : Enhances solubility and facilitates hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR T790M mutants) .
  • 1-Methylpyrazole : Reduces metabolic instability by blocking CYP450-mediated oxidation .

Advanced: How can target selectivity against wild-type (WT) vs. mutant kinases be rigorously assessed?

Answer:

  • Enzymatic assays : Measure IC₅₀ values using recombinant WT and mutant kinases (e.g., EGFR L858R/T790M) under standardized ATP concentrations .
  • Crystallography : Resolve co-crystal structures with kinase domains to identify binding interactions (e.g., covalent bonding with Cys797 in EGFR) .
  • Cellular models : Validate selectivity in isogenic cell lines expressing WT or mutant kinases via proliferation assays .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl₃) or intermediates .
  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as per GHS guidelines for unclassified but reactive compounds .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from POCl₃) with sodium bicarbonate before disposal .

Advanced: How can contradictions in biological activity data across assay formats be resolved?

Answer:

  • Control variables : Standardize ATP concentrations (e.g., 1 mM for kinase assays) and cell culture conditions (e.g., serum-free media for proliferation assays) .
  • Orthogonal assays : Validate hits using thermal shift assays (TSA) and surface plasmon resonance (SPR) to confirm binding affinity .
  • Meta-analysis : Compare data across multiple studies to identify outliers (e.g., batch-to-batch compound variability) .

Basic: How does the piperidine moiety influence pharmacokinetic properties?

Answer:

  • Solubility : The basic piperidine nitrogen improves aqueous solubility at physiological pH, enhancing oral bioavailability .
  • Metabolic stability : The 4-oxy linkage reduces CYP3A4-mediated oxidation compared to unsubstituted piperidines .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Deuteration : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow oxidative metabolism .
  • Prodrug design : Introduce phosphate esters at the ketone group for delayed release in vivo .
  • Structural analogs : Synthesize derivatives with fluorinated pyrimidines to block hydroxylation pathways .

Basic: How is crystallographic data validated to confirm structural assignments?

Answer:

  • R-factor analysis : Ensure final R₁ < 0.05 and wR₂ < 0.10 using SHELXL refinement .
  • Residual density maps : Confirm absence of unmodeled electron density (>0.5 e⁻/ų) near chiral centers .
  • Thermal parameters : Validate isotropic displacement parameters (B-factors) for all non-H atoms .

Advanced: How can polymorphism impact biological activity, and how is it characterized?

Answer:

  • Screening : Perform solvent-mediated crystallization trials (e.g., ethanol, DMF) to identify polymorphs .
  • DSC/TGA : Use differential scanning calorimetry (DSC) to detect melting point variations between forms .
  • Bioactivity assays : Compare IC₅₀ values of polymorphs in cellular models to assess potency differences .

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